N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique structural components, including a naphthalene ring substituted with chlorine and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of 1,4-dihydronaphthalene to introduce the chlorine atom at the 3-position. This is followed by oxidation to form the 1,4-dioxo structure. The next step involves the acylation of the resulting compound with 4-fluoroaniline under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the acetamide group.
Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.
Scientific Research Applications
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact mechanism can vary depending on the application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-chlorophenyl)acetamide
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)acetamide distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.
Properties
Molecular Formula |
C18H11ClFNO3 |
---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H11ClFNO3/c1-10(22)21(12-8-6-11(20)7-9-12)16-15(19)17(23)13-4-2-3-5-14(13)18(16)24/h2-9H,1H3 |
InChI Key |
HWHQKRFIJYFWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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